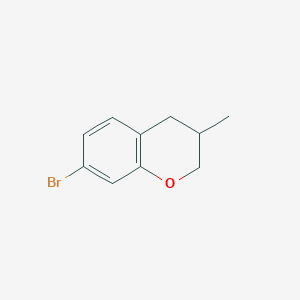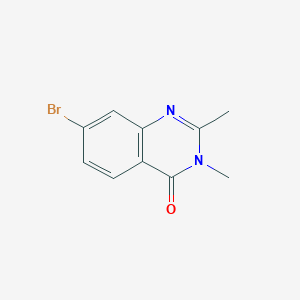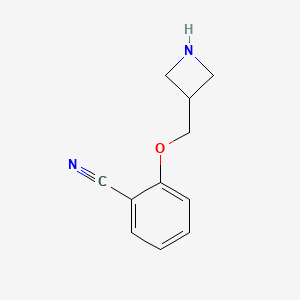
2-(Azetidin-3-ylmethoxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azetidin-3-ylmethoxy)benzonitrile is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol It is characterized by the presence of an azetidine ring attached to a benzonitrile moiety through a methoxy linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-ylmethoxy)benzonitrile typically involves the reaction of 3-azetidinemethanol with 2-fluorobenzonitrile under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 3-azetidinemethanol is replaced by the benzonitrile group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry can be applied to optimize the synthesis process. For example, the use of ionic liquids as solvents and catalysts can enhance the efficiency and sustainability of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
2-(Azetidin-3-ylmethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: N-oxides of the azetidine ring.
Reduction: Primary amines derived from the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Azetidin-3-ylmethoxy)benzonitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Azetidin-3-ylmethoxy)benzonitrile is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The azetidine ring and benzonitrile moiety may play a role in binding to the active site of the target molecule, thereby influencing its function .
Comparación Con Compuestos Similares
Similar Compounds
2-(Azetidin-3-ylmethoxy)benzonitrile: C11H12N2O
4-(Azetidin-3-yloxy)-2-chlorobenzonitrile: C10H10ClN2O
2-Chloro-4-(3-hydroxy-azetidin-3-ylmethoxy)-benzonitrile: C10H10ClN2O2
Uniqueness
This compound is unique due to its specific combination of an azetidine ring and a benzonitrile moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H12N2O |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
2-(azetidin-3-ylmethoxy)benzonitrile |
InChI |
InChI=1S/C11H12N2O/c12-5-10-3-1-2-4-11(10)14-8-9-6-13-7-9/h1-4,9,13H,6-8H2 |
Clave InChI |
FQMXFYCGFUBTOY-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)COC2=CC=CC=C2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl (2R)-2-[(dimethylamino)methyl]azetidine-1-carboxylate](/img/structure/B13896793.png)
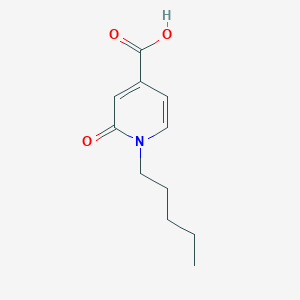
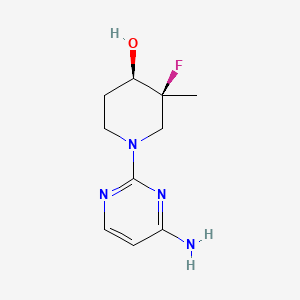
![1-[1-(5-Bromothiophen-2-yl)ethyl]piperazine](/img/structure/B13896802.png)
![Ethyl 2-[1-(benzylamino)cyclopropyl]acetate](/img/structure/B13896805.png)
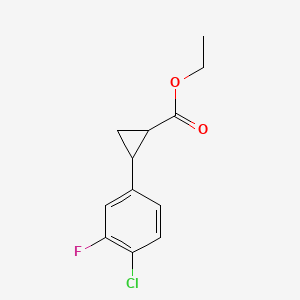
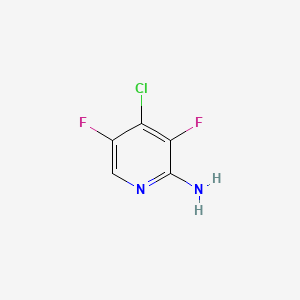

![1-[1-(Chloromethyl)cyclopropyl]imidazole](/img/structure/B13896841.png)
![Tert-butyl 4-(4-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13896848.png)
![2-[1-[3-(Dibenzylamino)phenyl]propyl]-5-hydroxy-1-(2-oxo-4-phenyl-1,3-oxazolidin-3-yl)-5-(2-phenylethyl)oct-6-yne-1,3-dione](/img/structure/B13896850.png)
